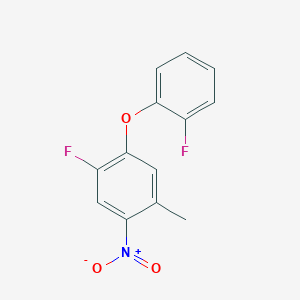

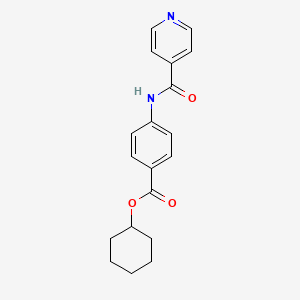

![molecular formula C23H23NO2 B5515194 N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamides, including N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, involves the reaction of acetic acid derivatives with amines. In related research, the synthesis of similar compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide and 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involves various organic synthesis techniques including combinatorial chemistry and the use of directing groups in palladium-catalyzed reactions (Davis & Healy, 2010), (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Molecular Structure Analysis

The molecular structure of acetamides, including N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, can be characterized by spectroscopic methods and crystallography. For instance, the crystal structure of similar compounds demonstrates discrete molecules and non-planar configurations due to different torsion angles and intermolecular hydrogen bonds, offering insights into the molecular conformation and interactions (Davis & Healy, 2010).

Chemical Reactions and Properties

Acetamides, including N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, participate in a variety of chemical reactions, reflecting their functional groups' reactivity. For example, acetamides are involved in palladium-catalyzed arylation reactions and can undergo modifications to produce biologically active compounds (Reddy, Blanton, & Watkins, 2017).

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Development of Novel Pharmaceutical Salts : Research has led to the development of novel salts, such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl) piperidin-4-yl] amino}-2-hydroxy-2-methylpropyl) oxy]-4- hydroxyphenyl} acetamide benzoate, for use in pharmaceutical compositions and therapeutics. This highlights the compound's potential application in drug formulation and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Investigation of Metabolic Pathways : Studies on acetaminophen (ACE) and its by-products have used related compounds to understand degradation pathways and toxicity. This research is crucial for developing safer pharmaceuticals and understanding drug metabolism (Le et al., 2017).

Environmental Science

- Degradation of Organic Pollutants : Research on the electro-Fenton (EF) process to degrade acetaminophen in aqueous media provides insights into how related compounds could be broken down in environmental settings. Identifying toxic and non-toxic by-products during the degradation process informs waste management and water treatment practices (Le et al., 2017).

Material Science

Synthesis and Application in Organic Chemistry : The development of methods to synthesize and modify compounds like N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide paves the way for creating new materials with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology (Crich & Vinod, 2005).

Antitumor Activity : The synthesis of 2-(4-acylaminophenyl)benzothiazoles and their antitumor activities suggest the broader utility of related compounds in developing novel cancer therapies. This research is vital for identifying new therapeutic agents (Chua et al., 1999).

properties

IUPAC Name |

N-benzyl-N-methyl-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-18-8-10-20(11-9-18)21-12-14-22(15-13-21)26-17-23(25)24(2)16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYGKCUFWVXYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-2-[4-(4-methylphenyl)phenoxy]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)